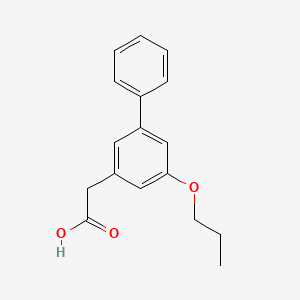![molecular formula C13H24N2O B13950341 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic scaffold is known for its rigidity and three-dimensional structure, which can enhance the binding affinity and selectivity of the compound towards specific biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the isopropyl and ethanone groups. One common synthetic route includes the cyclization of a suitable precursor under basic conditions to form the spirocyclic core. Subsequent alkylation and acylation steps introduce the isopropyl and ethanone groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The spirocyclic core can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparaison Avec Des Composés Similaires
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in biological activity.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential biological activity, differing in the number and position of nitrogen atoms in the ring.
Uniqueness: 1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is unique due to its specific substitution pattern, which can confer distinct biological properties. The presence of the isopropyl and ethanone groups can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C13H24N2O |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
1-(8-propan-2-yl-2,8-diazaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C13H24N2O/c1-11(2)14-7-4-13(5-8-14)6-9-15(10-13)12(3)16/h11H,4-10H2,1-3H3 |
Clé InChI |
WEAILCMVIJEOHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2(CC1)CCN(C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


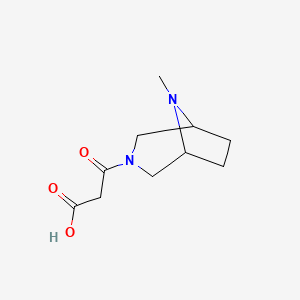
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13950271.png)
![3-Bromo-2-nitrothieno[2,3-b]pyridine](/img/structure/B13950277.png)
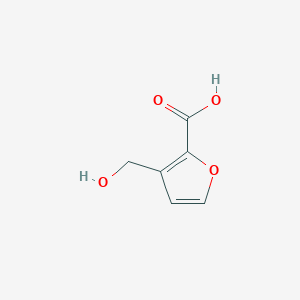
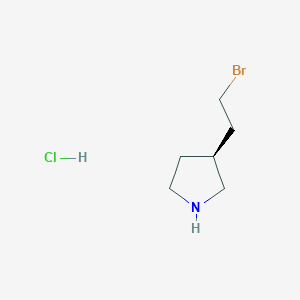

![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
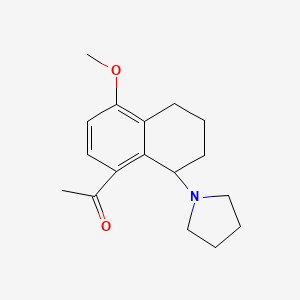

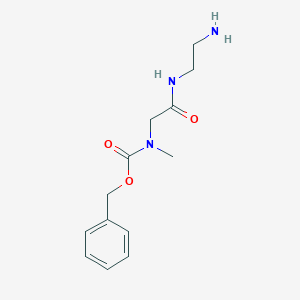
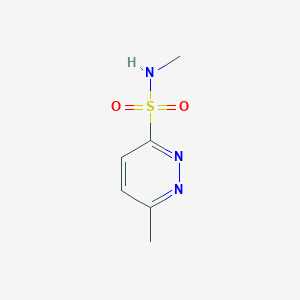
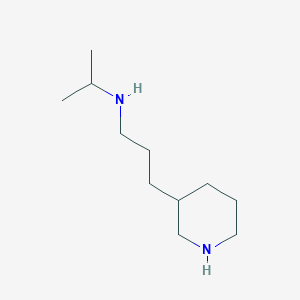
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)
